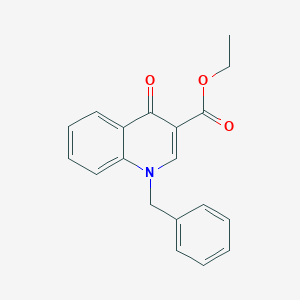

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester

Beschreibung

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS: 23789-85-7) is a quinoline derivative with a benzyl group at position 1 and an ethyl ester at position 3. Its molecular formula is C₁₃H₁₃NO₃ (molecular weight: 283.3 g/mol). This compound is structurally related to intermediates in fluoroquinolone antibiotic synthesis, where the ethyl ester group often serves as a precursor to the bioactive carboxylic acid form after hydrolysis .

Eigenschaften

IUPAC Name |

ethyl 1-benzyl-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-2-23-19(22)16-13-20(12-14-8-4-3-5-9-14)17-11-7-6-10-15(17)18(16)21/h3-11,13H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZQZQCEKZIQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Quinoline Ring Formation via Condensation Reactions

The quinoline core is typically constructed through cyclocondensation reactions. A widely adopted method involves the interaction of ethyl anthranilate with β-keto esters under acidic conditions. For example, ethyl acetoacetate reacts with ethyl anthranilate in the presence of sulfuric acid to yield 4-hydroxyquinoline-3-carboxylic acid ethyl ester. This intermediate serves as a precursor for subsequent functionalization.

Key Reaction Conditions:

Benzylation at the N1 Position

Introduction of the benzyl group at the quinoline’s nitrogen (N1) is achieved via nucleophilic substitution. Benzyl chloride or bromide is commonly employed in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

Optimized Protocol:

-

Substrate: 4-hydroxyquinoline-3-carboxylic acid ethyl ester

-

Benzylating Agent: Benzyl bromide (1.2 equivalents)

-

Base: K₂CO₃ (2.0 equivalents)

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 80–90°C

-

Reaction Time: 8–12 hours

Oxidation and Esterification

Oxidation to 4-Oxo Derivative

The 4-hydroxy group is oxidized to a ketone using mild oxidizing agents. Jones reagent (CrO₃ in H₂SO₄) or aqueous potassium permanganate (KMnO₄) under acidic conditions are effective:

Conditions:

Ethyl Ester Stabilization

The carboxylic acid at position 3 is esterified using ethanol in the presence of catalytic HCl or H₂SO₄. This step is often integrated into earlier stages to avoid side reactions during benzylation.

Catalytic Systems and Process Optimization

Zeolite Catalysts for Enhanced Selectivity

Patent data (US5700942A) highlights the efficacy of zeolite catalysts in quinoline synthesis. For instance:

| Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |

|---|---|---|---|

| BEA(75) | 99 | 73.6 | 72.6 |

| MOR(100) | 98 | 61.1 | 59.7 |

Interpretation: BEA-type zeolites (e.g., Beta zeolite) improve selectivity for monosubstituted quinolines by minimizing polyalkylation.

Solvent and Temperature Effects

-

Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance benzylation efficiency compared to toluene or THF.

-

Temperature Control: Maintaining temperatures below 100°C during benzylation prevents decomposition of the ethyl ester group.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems reduces reaction times and improves heat management. For example, a two-stage flow reactor achieves 85% yield in benzylation by ensuring precise reagent mixing and temperature control.

Analyse Chemischer Reaktionen

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline-3-carboxylic acid derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the keto group to a hydroxyl group, yielding 1-benzyl-4-hydroxy-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.

Common Reagents and Conditions: Typical reagents include bases (NaH), oxidizing agents (KMnO4, CrO3), and reducing agents (LiAlH4). Reaction conditions often involve anhydrous solvents and controlled temperatures.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a lead compound in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of pharmaceuticals and agrochemicals, where its derivatives exhibit desirable properties.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets:

Molecular Targets: The compound may inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication.

Pathways Involved: By binding to the active site of the enzyme, it prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication and propagation.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities with related compounds:

*Estimated based on substituents.

Key Observations:

- Substituent Diversity: Position 1 substituents (benzyl, cyclopropyl, pyridinyl) significantly alter steric bulk and electronic properties. For example, cyclopropyl groups (common in fluoroquinolones like ciprofloxacin) optimize DNA gyrase binding, while benzyl may serve as a pro-drug moiety .

- Fluorine Substitution : Fluoro groups at positions 6, 7, or 8 (e.g., SF4-IMP, ) enhance antibacterial potency by improving target affinity and pharmacokinetics .

- Ester Functionality : The ethyl ester at position 3 is a common feature, likely improving synthetic handling before hydrolysis to the active carboxylic acid .

Biologische Aktivität

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (CAS Number: 53977-02-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties.

- Molecular Formula : CHN\O

- Molecular Weight : 229.23 g/mol

- Structure : The compound features a quinoline core with a carboxylic acid and an ethyl ester functional group, contributing to its biological activity.

Biological Activity Overview

1-Benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester exhibits a range of biological activities, including antibacterial and antiviral properties. The following sections summarize key findings from various studies.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of quinoline derivatives, including 1-benzyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester.

In Vitro Studies

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. For instance, in a comparative study:

- Staphylococcus aureus : MIC = 12.5 µg/mL

- Escherichia coli : MIC = 25 µg/mL

- Klebsiella pneumoniae : MIC = 50 µg/mL

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is crucial given the increasing prevalence of antibiotic-resistant strains.

- Mechanism of Action : The antibacterial mechanism is hypothesized to involve interference with bacterial DNA synthesis and function, primarily through inhibition of topoisomerases, enzymes critical for DNA replication and transcription.

Antiviral Activity

The antiviral potential of 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester has also been explored, particularly against HIV.

Case Studies

- HIV Integrase Inhibition : Research indicates that this compound acts as an inhibitor of HIV-1 integrase, an enzyme essential for viral replication. The binding affinity of the compound has been shown to be comparable to that of established integrase inhibitors:

- IC50 Value : Approximately 0.5 µM against HIV integrase.

- Cell-Based Assays : In cell culture studies, the compound exhibited moderate anti-HIV activity with an EC50 value of around 10 µM, suggesting its potential as a lead compound for further development in HIV therapeutics.

Summary of Biological Activities

| Activity Type | Target Organisms/Pathogens | MIC/IC50/EC50 Values |

|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC = 12.5 µg/mL |

| Escherichia coli | MIC = 25 µg/mL | |

| Klebsiella pneumoniae | MIC = 50 µg/mL | |

| Antiviral | HIV | IC50 = 0.5 µM |

| HIV (cell-based) | EC50 = 10 µM |

Q & A

Q. What are the common synthetic routes for preparing 1-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester?

The compound is synthesized via a multi-step process starting with commercially available precursors. Key steps include:

- Enamine formation : Reacting benzylamine with 2-oxocyclohexanecarboxylic acid ethyl ester to form an enamine intermediate .

- Acylation : Treating the enamine with ethyl malonyl chloride to yield a diester .

- Intramolecular condensation : Under thermolysis conditions, the diester undergoes cyclization to form the target ethyl ester . Alternative routes involve reacting substituted anilines with triethyl methanetricarboxylate, which is scalable and efficient for producing structurally analogous derivatives .

Q. How is the purity and structural integrity of this compound verified in laboratory settings?

Analytical characterization typically includes:

- Melting point determination : Reported values (e.g., 270–272°C for similar derivatives) confirm crystallinity and purity .

- Chromatography : HPLC or TLC to assess purity.

- Spectroscopic methods :

- NMR (¹H/¹³C) to confirm substituent positions and benzyl group integration .

- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups .

Q. What safety precautions are recommended during handling and storage?

- Handling : Use PPE (gloves, goggles), avoid inhalation of vapors, and work in a fume hood due to potential irritancy .

- Storage : Keep in amber glass bottles at –20°C to prevent degradation; ensure containers are tightly sealed to avoid moisture absorption .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of benzyl-substituted quinolones?

Key optimization strategies include:

- Catalyst selection : Using KI as a catalyst in cyclization steps improves reaction efficiency .

- Solvent choice : High-boiling solvents like diphenyl ether enhance intramolecular condensation at elevated temperatures (e.g., 60% yield for analogous esters) .

- Thermal control : Thermolysis at 90°C for 3 hours maximizes enamine stability and reduces side products .

Q. What methodologies are employed to evaluate the biological activity of this compound?

- Antibacterial assays : Disk diffusion or microdilution tests against Mycobacterium tuberculosis H37Rv, leveraging the compound's structural similarity to quinolone antibiotics .

- Anti-inflammatory screening : COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .

- SAR studies : Modifying the benzyl or ester groups to correlate structural changes with activity trends .

Q. How can conflicting data on hydrolysis rates of ethyl ester derivatives be resolved?

Contradictions may arise from varying hydrolysis conditions:

- Acidic vs. basic hydrolysis : Alkaline conditions (10% NaOH in methanol) hydrolyze ethyl esters to carboxylic acids efficiently (e.g., 86.5% yield), while acidic conditions may require longer reaction times .

- Steric effects : Bulky substituents (e.g., cyclohexyl groups) slow hydrolysis kinetics compared to smaller alkyl chains .

Q. What advanced analytical techniques are critical for resolving spectral ambiguities in quinoline derivatives?

- X-ray crystallography : Resolves bond angles and torsion angles (e.g., C11–C12 bond length: 1.387 Å in dichlorobenzyl derivatives) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., 322.36 g/mol for pyridyl-substituted analogs) .

- 2D NMR (COSY, HSQC) : Assigns coupling patterns in complex aromatic systems .

Data Analysis and Experimental Design

Q. How do substituents at the 1- and 3-positions influence the compound’s stability?

- Electron-withdrawing groups (EWGs) : Trifluoromethyl or nitro groups at the 7-position increase oxidative stability but reduce solubility .

- Benzyl vs. alkyl groups : Benzyl derivatives exhibit higher thermal stability (decomposition >250°C) compared to ethyl analogs .

Q. What strategies mitigate degradation during long-term storage of quinoline-3-carboxylate esters?

Q. How can computational methods aid in predicting the biological activity of novel derivatives?

- Docking simulations : Predict binding affinity to bacterial DNA gyrase using software like AutoDock Vina .

- QSAR models : Correlate logP values with antibacterial efficacy to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.